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Compound of Interest

Compound Name:

N-(4-

fluorophenyl)cyclohexanecarboxa

mide

Cat. No.: B312733 Get Quote

N-(4-fluorophenyl)cyclohexanecarboxamide: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and

synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide. The information is compiled from

various scientific sources to support research and development activities in medicinal chemistry

and related fields.

Chemical Structure and Identification
N-(4-fluorophenyl)cyclohexanecarboxamide is an amide derivative characterized by a

cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage.

Chemical Structure Diagram:

Caption: 2D structure of N-(4-fluorophenyl)cyclohexanecarboxamide.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name N-(4-fluorophenyl)cyclohexanecarboxamide

Molecular Formula C₁₃H₁₆FNO

Molecular Weight 221.27 g/mol [1]

Canonical SMILES C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F

InChI

InChI=1S/C13H16FNO/c14-11-6-8-12(9-7-

11)15-13(16)10-4-2-1-3-5-10/h6-9H,1-5,10H2,

(H,15,16)

InChIKey RQMDSCPCNJHYJL-UHFFFAOYSA-N

CAS Number Not explicitly found in search results.

Physicochemical Properties
Detailed experimental data on the physicochemical properties of N-(4-
fluorophenyl)cyclohexanecarboxamide are limited in the available literature. The table below

summarizes the available information.

Table 2: Physicochemical Properties

Property Value Source

Molecular Weight 221.2706 g/mol NIST

Physical State Solid (predicted) General knowledge

Solubility Not explicitly found

Melting Point Not explicitly found

Boiling Point Not explicitly found

pKa Not explicitly found

Synthesis
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A common method for the synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide involves

the reaction of cyclohexanecarbonyl chloride with 4-fluoroaniline.

Synthesis Workflow:

General Synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide

Cyclohexanecarboxylic acid

Cyclohexanecarbonyl chloride

+ SOCl₂
(reflux)

Thionyl chloride

N-(4-fluorophenyl)cyclohexanecarboxamide

+ 4-Fluoroaniline
(Base, Solvent)

4-Fluoroaniline

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol
Materials:

Cyclohexanecarboxylic acid

Thionyl chloride (SOCl₂)

4-Fluoroaniline

Anhydrous dichloromethane (DCM)

Triethylamine (TEA)
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Hydrochloric acid (HCl), dilute solution

Brine (saturated NaCl solution)

Water

Procedure:

A mixture of cyclohexanecarboxylic acid and thionyl chloride is refluxed for 2 hours.

Excess thionyl chloride is removed by distillation.

The resulting cyclohexanecarbonyl chloride is dissolved in anhydrous dichloromethane.

The solution is cooled to 0°C, and 4-fluoroaniline and triethylamine are added dropwise.

The reaction mixture is stirred at room temperature for 12 hours.

The reaction is quenched by the addition of water.

The organic layer is separated and washed successively with dilute hydrochloric acid and

brine.

The organic solvent is removed under reduced pressure.

The crude product is purified by recrystallization.

Spectral Data
¹H NMR Spectroscopy
Table 3: ¹H NMR Data for N-(4-fluorophenyl)cyclohexanecarboxamide
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Chemical Shift (δ, ppm) Multiplicity Assignment

1.20 - 1.90 m Cyclohexyl protons

2.25 m Cyclohexyl-CH

7.00 t, J=8.8 Hz 2H, Ar-H ortho to F

7.48 dd, J=8.8, 5.2 Hz 2H, Ar-H meta to F

7.65 br s 1H, NH

Note: This is a representative interpretation and may vary based on experimental conditions.

¹³C NMR Spectroscopy
Experimental ¹³C NMR data for N-(4-fluorophenyl)cyclohexanecarboxamide were not

explicitly found in the searched literature. However, based on the structure and known chemical

shifts for similar compounds, the following are predicted peak regions:

Table 4: Predicted ¹³C NMR Chemical Shift Ranges

Functional Group Predicted Chemical Shift (δ, ppm)

Cyclohexyl carbons 25 - 45

Aromatic C-F 155 - 165 (d, ¹JCF)

Aromatic C-N 130 - 140

Aromatic C-H 115 - 130

Amide Carbonyl (C=O) 170 - 180

FT-IR Spectroscopy
Experimental FT-IR data for N-(4-fluorophenyl)cyclohexanecarboxamide were not explicitly

found. The expected characteristic absorption bands are listed below.

Table 5: Predicted FT-IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (Amide) 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 2960 Strong

C=O Stretch (Amide I) 1630 - 1680 Strong

N-H Bend (Amide II) 1510 - 1570 Strong

C-N Stretch (Amide) 1200 - 1300 Medium

C-F Stretch (Aromatic) 1100 - 1250 Strong

Mass Spectrometry
Mass spectral data is available from the NIST WebBook, confirming the molecular weight of the

compound.[2]

Biological Activity and Signaling Pathways
Specific biological activity, mechanism of action, and signaling pathway information for N-(4-
fluorophenyl)cyclohexanecarboxamide are not well-documented in the public domain.

However, the 4-fluorophenyl moiety is a common feature in many biologically active

compounds. Derivatives containing this group have shown a wide range of pharmacological

activities, including potential as anticancer and antiviral agents.[3] The fluorine atom can

enhance metabolic stability and binding affinity to biological targets.

Further research is required to elucidate the specific biological profile of N-(4-
fluorophenyl)cyclohexanecarboxamide.

Conclusion
This technical guide has summarized the currently available information on the chemical

properties, structure, and synthesis of N-(4-fluorophenyl)cyclohexanecarboxamide. While

fundamental chemical data and a synthesis protocol are established, a significant gap exists in

the experimental characterization, particularly for ¹³C NMR and FT-IR spectroscopy, and in the

understanding of its biological activity. The structural motifs present in this molecule suggest
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potential for further investigation in the context of drug discovery and development.

Researchers are encouraged to perform detailed spectroscopic and biological studies to fully

characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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